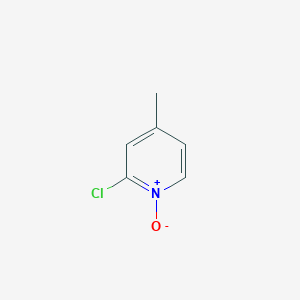

2-Chloro-4-methylpyridine 1-oxide

描述

Significance of Pyridine (B92270) N-Oxides as Heterocyclic Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Pyridine N-oxides are a class of heterocyclic compounds that have garnered considerable attention in the fields of organic synthesis and medicinal chemistry. acs.orgnih.govnih.gov The presence of the N-oxide functional group, a dipolar nitrogen-oxygen bond, significantly alters the electronic properties and reactivity of the pyridine ring compared to its parent pyridine. scripps.eduthieme-connect.de This modification makes the pyridine ring more susceptible to both electrophilic and nucleophilic substitution reactions, often with high regioselectivity. wikipedia.orgresearchgate.net

In organic synthesis, pyridine N-oxides are valuable intermediates for the preparation of a wide array of substituted pyridines, which are core structures in many biologically active molecules. researchgate.netresearchgate.net The N-oxide group can act as a directing group, facilitating functionalization at specific positions of the pyridine ring that are otherwise difficult to access. wikipedia.org Furthermore, the N-oxide can be readily removed after the desired transformations have been carried out. wikipedia.org Pyridine N-oxides also serve as mild and selective oxidizing agents in various chemical reactions. thieme-connect.deorganic-chemistry.org

From a medicinal chemistry perspective, the pyridine N-oxide moiety itself can be crucial for the biological activity of a molecule. acs.orgnih.gov The N-oxide group can enhance water solubility, modulate membrane permeability, and participate in hydrogen bonding interactions with biological targets. acs.orgnih.gov In some instances, pyridine N-oxides act as prodrugs, which are enzymatically reduced in vivo to release the active pyridine derivative. acs.org This strategy is particularly relevant in the development of hypoxia-activated prodrugs for cancer therapy. acs.org The diverse applications of pyridine N-oxides have led to their incorporation into a range of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. nih.gov

Contextualization of 2-Chloro-4-methylpyridine (B103993) 1-oxide within the Family of Halogenated Alkylpyridine N-Oxides

2-Chloro-4-methylpyridine 1-oxide belongs to the broader class of halogenated alkylpyridine N-oxides. This family of compounds is characterized by the presence of one or more halogen atoms and an alkyl group attached to the pyridine N-oxide core. The specific nature and position of these substituents significantly influence the reactivity and potential applications of the molecule.

The chlorine atom at the 2-position of this compound makes this position susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at this position, further expanding the synthetic utility of the molecule. The methyl group at the 4-position, an electron-donating group, can also influence the electronic properties of the pyridine ring and its reactivity.

The halogenation of pyridine N-oxides is a well-established method for producing these valuable intermediates. nih.govresearchgate.net The presence of the N-oxide group facilitates regioselective halogenation, providing practical access to specific halo-substituted pyridines that are important in pharmaceutical development. nih.gov

Overview of Prior Academic Research on Pyridine N-Oxide Derivatives

Academic research on pyridine N-oxide derivatives has a long and rich history, dating back to their initial synthesis. scripps.edu Over the decades, extensive studies have been conducted to explore their synthesis, reactivity, and applications. scripps.eduresearchgate.net

Early research focused on understanding the fundamental chemical properties of pyridine N-oxides, including their increased reactivity towards both electrophiles and nucleophiles compared to pyridine. scripps.eduwikipedia.org This led to the development of numerous synthetic methodologies for the preparation of substituted pyridines using pyridine N-oxides as key intermediates. researchgate.net

More recent research has expanded into new areas, including the use of pyridine N-oxides in transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods have proven to be highly efficient for the synthesis of complex pyridine derivatives. researchgate.net Additionally, the photochemical properties of pyridine N-oxides are being explored for applications in areas such as photoinduced C-H functionalization and as photoactivatable sources of reactive oxygen species. nih.govchemrxiv.org

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRINZIZOOSLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500085 | |

| Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52313-61-8 | |

| Record name | 2-Chloro-4-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and structural features. In pyridine (B92270) N-oxide and its derivatives, the N-O stretching vibration typically gives rise to a strong band in the IR spectrum. arkat-usa.org For substituted pyridines, characteristic bands for C-H, C-C, and C-N stretching and bending vibrations are also observed, with their exact positions influenced by the electronic effects of the substituents.

Specific experimental FT-IR data for 2-Chloro-4-methylpyridine (B103993) 1-oxide is not available in the reviewed literature. However, analysis of related compounds such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723) shows characteristic vibrations for the pyridine ring and its substituents. rsc.org

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. Vibrational modes that result in a change in molecular polarizability are Raman active. The N-O stretch in pyridine N-oxides is also a prominent feature in the Raman spectrum. arkat-usa.orgias.ac.in Symmetrical vibrations and bonds involving non-polar groups often produce stronger signals in Raman than in IR spectroscopy, providing additional structural information.

Specific experimental FT-Raman data for 2-Chloro-4-methylpyridine 1-oxide is not available in the reviewed literature. Studies on similar molecules like 2-chloro-4-(trifluoromethyl)pyridine have utilized FT-Raman to complement FT-IR data for a complete vibrational assignment. rsc.org

The comprehensive assignment of vibrational modes in a molecule like this compound relies on comparing its spectra with those of related compounds and with theoretical calculations (such as Density Functional Theory, DFT).

Key expected vibrational modes include:

N-O Stretching: A strong band, typically observed around 1250 cm⁻¹, is characteristic of the N-oxide functional group. arkat-usa.org

C-H Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations occur at lower frequencies. The methyl group C-H stretching vibrations are expected around 2900-3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is typically observed as a strong band in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

¹H NMR spectroscopy provides information on the number and chemical environment of the hydrogen atoms in a molecule. In this compound, distinct signals are expected for the methyl protons and the three aromatic protons on the pyridine ring. The chemical shifts (δ) of the ring protons are influenced by the electron-withdrawing N-oxide and chloro groups and the electron-donating methyl group.

While specific data for the title compound is not available, data from closely related compounds can provide insight into the expected chemical shifts. rsc.org For instance, in 2-Chloropyridine (B119429) N-Oxide, the aromatic protons appear between δ 7.28 and 8.41 ppm. rsc.org The methyl group in 4-Methylpyridine (B42270) N-Oxide appears as a singlet at δ 2.37 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound This table is predictive, based on the analysis of related compounds, as direct experimental data was not available in the literature reviewed.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.4 | Singlet (s) |

| H-3 | ~7.2-7.4 | Doublet (d) |

| H-5 | ~7.1-7.3 | Doublet of Doublets (dd) |

| H-6 | ~8.2-8.4 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The spectrum of this compound would be expected to show six distinct signals: five for the pyridine ring carbons and one for the methyl carbon.

Analysis of related structures provides a basis for predicting the ¹³C NMR spectrum. rsc.org The carbon atom attached to the chlorine (C-2) and the carbon adjacent to the N-oxide group (C-6) are expected to be significantly affected. The presence of the methyl group at the C-4 position also influences the chemical shifts of the ring carbons. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive, based on the analysis of related compounds, as direct experimental data was not available in the literature reviewed.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ | ~20 |

| C-2 | ~148-150 |

| C-3 | ~124-126 |

| C-4 | ~139-141 |

| C-5 | ~126-128 |

| C-6 | ~138-140 |

Advanced NMR techniques (e.g., 2D NMR) for comprehensive structural elucidation

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals and to determine the through-bond and through-space correlations within the "this compound" molecule, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish one-bond and multiple-bond correlations between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be crucial for identifying through-space proximities between protons, which helps in confirming the spatial arrangement of the substituents on the pyridine ring.

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible absorption spectroscopy would be utilized to investigate the electronic transitions within "this compound". The presence of the pyridine N-oxide moiety and the chloro and methyl substituents on the aromatic ring would influence the energy of the π → π* and n → π* transitions. The solvent environment could also impact the absorption maxima (λmax), providing insights into solvent-solute interactions. A typical UV-Visible spectrum for a substituted pyridine N-oxide would exhibit characteristic absorption bands in the ultraviolet region.

Fluorescence and phosphorescence studies (if applicable)

An investigation into the fluorescence and phosphorescence properties of "this compound" would provide information about its excited state deactivation pathways. While many pyridine derivatives are not strongly fluorescent, the N-oxide functionality and other substituents could potentially lead to observable emission. Such studies would involve measuring the emission spectra, quantum yields, and lifetimes to understand the photophysical properties of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Analysis of crystal packing, intermolecular interactions (e.g., hydrogen bonding, π-π stacking), and supramolecular assemblies

Beyond the individual molecular structure, X-ray crystallography would reveal how molecules of "this compound" pack together in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds, and potential π-π stacking interactions between the pyridine rings. These interactions govern the formation of the supramolecular architecture.

Analysis of this compound Remains Elusive in Gas-Phase Studies

A comprehensive review of available scientific literature reveals a notable absence of studies on the gas-phase molecular structure of this compound determined by Gas-Phase Electron Diffraction (GED). This technique, a powerful tool for elucidating the geometry of molecules in their free state, appears not to have been applied to this specific compound, or at least, the results are not publicly accessible in indexed scientific journals.

Consequently, a detailed discussion on the investigation of its molecular parameters in the gas phase and a comparative analysis with theoretical calculations and solid-state data, as would be typical for a thorough structural elucidation, cannot be provided at this time. While research exists for related compounds, the strict focus on this compound limits the scope of this article to the currently available information.

Further research, specifically employing Gas-Phase Electron Diffraction, would be necessary to determine the precise bond lengths, bond angles, and torsional angles of this compound in the gaseous state. Such experimental data would be invaluable for benchmarking theoretical computational models and for understanding the subtle electronic and steric effects of the chloro and methyl substituents on the pyridine N-oxide ring system. Moreover, a comparison with solid-state data, likely obtainable through X-ray crystallography, would provide crucial insights into the influence of intermolecular forces on the molecular geometry.

Until such studies are undertaken and published, the definitive gas-phase structure of this compound remains a subject for future investigation.

Iv. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical study of 2-Chloro-4-methylpyridine (B103993) 1-oxide. These methods provide a robust framework for investigating the molecule's electronic structure and related properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's equilibrium geometry and electronic ground state. For a molecule like 2-Chloro-4-methylpyridine 1-oxide, a geometry optimization would be performed to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.

Computational studies on closely related molecules, such as 2-chloro-4-methyl-3-nitropyridine (B135334) and 2-chloro-6-methylpyridine, have utilized DFT methods like B3LYP and B3PW91 with basis sets such as 6-311++G** and cc-pVTZ to achieve reliable results. nih.gov The choice of functional (e.g., B3LYP) and basis set is crucial for obtaining accuracy. The optimized geometry provides fundamental data, including bond lengths, bond angles, and dihedral angles, which serve as the foundation for all other computational property predictions.

Table 1: Representative Optimized Geometrical Parameters for a Pyridine (B92270) Ring Derivative (Calculated) (Note: Data below is illustrative of typical results from DFT calculations on substituted pyridines, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-Cl | ~1.74 Å | |

| N-O | ~1.27 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| Cl-C-N | ~115° | |

| O-N-C | ~121° |

A significant application of DFT is the prediction of spectroscopic data, which allows for direct comparison with experimental measurements, aiding in spectral assignment and structural confirmation.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculations produce a list of frequencies corresponding to the fundamental vibrational modes of the molecule (e.g., C-H stretch, C=C ring stretch, N-O stretch). Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, a scaling factor is typically applied for better agreement with experimental data. nih.gov For instance, studies on similar compounds demonstrate that DFT calculations can accurately reproduce experimental FT-IR and FT-Raman spectra. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be determined. These predicted values are invaluable for assigning peaks in experimental NMR spectra. While specific calculations for this compound are not present in the searched literature, experimental data for related compounds provide a basis for what to expect.

Table 2: Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for Related Pyridine N-Oxides

| Compound | Solvent | ¹³C Chemical Shifts | ¹H Chemical Shifts | Source |

| 2-Chloropyridine (B119429) N-Oxide | CDCl₃ w/ DMSO | 123.8, 126.0, 126.9, 140.3, 141.5 | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | rsc.org |

| 4-Methylpyridine (B42270) N-Oxide | CDCl₃ | 20.1 (-CH₃), 126.6, 138.0, 138.4 | 2.37 (s, 3H, -CH₃), 7.12 (s, 2H), 8.13 (s, 2H) | rsc.org |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov This approach determines the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the molecule's chromophores. nih.gov

Understanding the distribution of electrons within a molecule is key to deciphering its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful tool used for this purpose. wikipedia.org NBO analysis examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). wikipedia.org

For this compound, NBO analysis would reveal charge transfer interactions, such as the delocalization of lone pair electrons from the oxygen atom into the antibonding orbitals of the pyridine ring. This analysis also provides insight into the hybridization of atomic orbitals and quantifies the natural atomic charges on each atom, identifying the most electronegative and electropositive sites. Studies on related pyridines show that such analyses can elucidate electronic exchange interactions and charge delocalization within the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov The spatial distribution of these orbitals shows the likely sites for electrophilic and nucleophilic attack.

Molecular Reactivity Indices: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity.

Table 3: Key Molecular Reactivity Indices Derived from HOMO-LUMO Energies

| Index | Formula | Description |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measures the propensity of a species to accept electrons. |

These calculations, as performed on similar molecules, are crucial for predicting how this compound will interact with other reagents. nih.gov

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, single-molecule systems, molecular dynamics and conformational analysis explore the molecule's flexibility and the relative stability of its different spatial arrangements.

For molecules with rotatable bonds, conformational analysis is performed to identify all possible low-energy conformers and determine their relative populations. In this compound, the primary source of conformational flexibility is the rotation of the methyl group. While this rotation has a low energy barrier, computational methods can precisely map the potential energy surface as a function of the corresponding dihedral angle.

A conformational analysis, as has been done for related substituted pyridines, would confirm the most stable orientation of the methyl group relative to the pyridine ring. nih.gov This is important because the molecular conformation can influence its packing in a crystal lattice and its interaction with biological receptors or catalysts.

Exploration of Intramolecular Interactions and Dynamics

The presence of an electron-donating group like the methyl group at the para-position (position 4) relative to the N-oxide is expected to increase the electron density on the N-oxide oxygen, potentially strengthening the N-O bond. Conversely, the electron-withdrawing chloro group at the ortho-position (position 2) would have an opposing effect. Computational studies on various substituted pyridine N-oxides have shown that electron-donating substituents tend to increase the complexation ability of the molecule. researchgate.net The interplay between the inductive effect of the chloro substituent and the hyperconjugation effect of the methyl group, mediated through the π-system of the aromatic ring, dictates the final geometry and electronic distribution.

Computational studies on related amine N-oxides have highlighted that the N-O bond dissociation enthalpy (BDE) is a key parameter. For pyridine N-oxide, the BDE is calculated to be significantly higher than for aliphatic amine N-oxides, which is attributed to the resonance stabilization within the aromatic ring. nih.gov In this compound, the substituents would modulate this BDE, affecting the thermal lability of the N-O bond.

Reactivity Descriptors and Mechanistic Insights from Computational Models

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. hackernoon.com These descriptors help in predicting the most probable sites for electrophilic and nucleophilic attacks, thereby offering insights into the molecule's reactive behavior.

Fukui functions are central to predicting regioselectivity in chemical reactions. wikipedia.org These functions, derived from the change in electron density with respect to the change in the number of electrons, identify the most reactive sites in a molecule. hackernoon.comwikipedia.org There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (attack by a species donating electrons), which corresponds to the electron density of the anion minus the neutral molecule.

f-(r) : for electrophilic attack (attack by a species accepting electrons), which corresponds to the electron density of the neutral molecule minus the cation.

f0(r) : for radical attack.

The sites with the highest value of f+(r) are the most susceptible to nucleophilic attack, while those with the highest value of f-(r) are the most likely targets for electrophilic attack. For this compound, the N-oxide oxygen atom is expected to be a primary site for electrophilic attack due to its high electron density. The carbon atoms of the pyridine ring will exhibit varying reactivity based on the electronic influence of the substituents.

Table 1: Conceptual DFT Reactivity Descriptors This table is illustrative, showing typical descriptors. Actual values for this compound would require specific calculations.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1/(2η) | Measure of molecular polarizability and reactivity. |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. The analysis of interactions between filled (donor) and empty (acceptor) orbitals reveals hyperconjugative interactions that contribute to molecular stability. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory.

For this compound, key donor-acceptor interactions would include:

Delocalization of the lone pairs of the N-oxide oxygen atom into the antibonding π* orbitals of the pyridine ring.

Interactions between the lone pairs of the chlorine atom and the antibonding σ* orbitals of adjacent C-C or C-N bonds.

Hyperconjugative interactions from the C-H bonds of the methyl group into the ring's π* orbitals.

Studies on substituted pyridine N-oxides have used NBO analysis to understand the nature of the N-O bond and the influence of substituents on electron density distribution. researchgate.net These interactions lead to charge delocalization, which stabilizes the molecule and influences its reactivity.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents hypothetical but representative NBO interactions for this compound based on analyses of similar molecules. Specific E(2) values require dedicated calculations.

| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(1) O | π(N-C2) | n → π | High | Ring delocalization and stabilization |

| LP(1) O | π(N-C6) | n → π | High | Ring delocalization and stabilization |

| LP(3) Cl | σ(C2-C3) | n → σ | Moderate | Stabilization via chlorine lone pair |

| π(C3-C4) | π(N-C2) | π → π | High | Aromatic system delocalization |

| σ(Cmethyl-H) | π(C3-C4) | σ → π | Low | Hyperconjugation from methyl group |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orguni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show:

A strong negative potential (red or orange) around the N-oxide oxygen atom, confirming it as the primary site for electrophilic attack and protonation.

A region of positive potential (blue) near the hydrogen atoms of the methyl group and potentially on the ring hydrogens.

The chlorine atom and the pyridine ring itself will show intermediate potentials (green/yellow), with the distribution influenced by the combined electronic effects of the substituents. A study of 2-chloro-5-nitropyridine (B43025) showed distinct positive and negative regions that help identify sites for electrophilic and nucleophilic attack. researchgate.net

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface (PES) of a reaction. rsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, reaction enthalpies and activation barriers can be determined, providing quantitative insights into reaction kinetics and thermodynamics.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as:

Nucleophilic substitution: The displacement of the chloro group by a nucleophile. Pyridine N-oxides are known to be more reactive towards both electrophiles and nucleophiles than their parent pyridines. researchgate.netsemanticscholar.org

Electrophilic substitution on the ring: While the N-oxide group directs electrophiles to certain positions, the presence of the chloro and methyl groups would further influence the regioselectivity.

Reactions involving the N-oxide group: Such as deoxygenation or rearrangement reactions. nih.gov

For example, a computational study on the reaction of CH2BrO2 with ClO involved mapping both singlet and triplet potential energy surfaces to identify the most favorable reaction channels and calculating rate constants. rsc.org A similar approach could be applied to reactions involving this compound to understand its reactivity profile in detail.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in their ground- and excited-state dipole moments, often found in π-conjugated systems with donor and acceptor groups, can exhibit significant non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. Theoretical calculations are essential for predicting the NLO response of new molecules. The key parameters are the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Pyridine derivatives are known to be promising candidates for NLO materials. researchgate.net The N-oxide group, being a strong π-donor, in conjunction with other substituents on the pyridine ring, can create a "push-pull" electronic system that enhances NLO properties. A theoretical study on helical pyridine-pyrimidine oligomers showed that the first hyperpolarizability could be significantly enhanced by the addition of donor and acceptor substituents. nih.gov

For this compound, the combination of the electron-donating methyl group and the N-oxide functionality, along with the electron-withdrawing chloro group, creates an asymmetric electronic environment that could lead to a notable NLO response. Computational studies using methods like Density Functional Theory (DFT) can predict these properties. Research on other organic molecules has shown that computed NLO properties can provide valuable insights for designing new materials. nih.gov

Table 3: Key Non-Linear Optical (NLO) Properties This table lists the NLO properties that would be calculated. The values are illustrative and would need to be determined by specific quantum chemical computations.

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. |

| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | The second-order response to an applied electric field, related to effects like second-harmonic generation. |

| Second Hyperpolarizability | γ | The third-order response to an applied electric field, related to third-harmonic generation. |

Assessment of Hyperpolarizability and Related NLO Parameters

Following a comprehensive review of scientific literature, no specific theoretical or computational studies detailing the hyperpolarizability and nonlinear optical (NLO) parameters for the compound This compound have been found. The assessment of these properties relies on quantum chemical calculations, which appear not to have been published for this specific molecule.

In the field of computational chemistry, the evaluation of NLO properties is a standard procedure for new molecules with potential applications in optoelectronics. These investigations typically involve the use of Density Functional Theory (DFT) and other quantum mechanical methods to predict molecular properties. researchgate.netresearchgate.net For a given compound like this compound, this would involve calculating key parameters such as:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response, which is responsible for effects like second-harmonic generation (SHG).

Second Hyperpolarizability (γ): Related to third-order NLO effects.

These parameters are typically calculated using computational chemistry software packages. The results are often presented in tabular format, comparing the calculated values to those of a reference compound, such as urea (B33335) or KDP, to gauge the potential NLO efficiency of the molecule under study.

While research exists on the NLO properties of other pyridine N-oxide derivatives and related heterocyclic compounds, these findings are highly specific to the studied molecular structures. researchgate.netijcce.ac.irresearchgate.net The electronic and structural effects of the chloro and methyl substituents at the 2- and 4-positions of the pyridine N-oxide ring, respectively, would uniquely influence the NLO response of this compound. Without dedicated computational studies, it is not possible to provide accurate data or detailed research findings for this specific compound.

Therefore, the generation of data tables and a detailed analysis of research findings for the hyperpolarizability and related NLO parameters of this compound cannot be fulfilled at this time due to the absence of the necessary primary research in the public domain.

V. Advanced Applications in Organic Synthesis and Drug Discovery

Utilization as Strategic Synthetic Intermediates for Complex Heterocyclic Molecules

2-Chloro-4-methylpyridine (B103993) 1-oxide serves as a versatile and crucial building block in the synthesis of a wide array of complex heterocyclic molecules. Its strategic importance lies in the reactivity of the chloro substituent and the directing influence of the N-oxide group, which allow for a variety of chemical transformations. This compound is particularly valuable in the construction of pharmacologically active agents.

Precursors for Pharmaceutically Active Compounds

The structural framework of 2-chloro-4-methylpyridine 1-oxide is a key component in the synthesis of numerous drugs spanning various therapeutic categories. Its utility as a precursor facilitates the efficient assembly of complex molecular architectures required for biological activity.

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) modulators are significant in the research and development of treatments for central nervous system (CNS) disorders. nih.gov The synthesis of certain mGluR5 modulators, such as those containing an imidazolyl-ethynyl-pyridine core, can utilize pyridine (B92270) derivatives. For instance, the synthesis of 2-chloro-4-[2[2,5-dimethyl-1-[4-(trifluoromethoxy) phenyl] imidazol-4-yl] ethynyl] pyridine (CTEP), a negative allosteric modulator of mGluR5, highlights the role of substituted pyridines in constructing these complex molecules. nih.gov While the direct use of this compound is not explicitly detailed in the provided search results, the synthesis of related structures like 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine demonstrates the utility of chloropyridine moieties in forming complex bipyridine systems through reactions like the Suzuki coupling. researchgate.net The synthesis of various mGluR5 modulators often involves coupling reactions where a substituted pyridine is a key component. nih.govgoogle.comgoogle.com

TGR5, a G-protein coupled receptor, has emerged as a promising target for the treatment of metabolic diseases. The development of TGR5 agonists often involves the synthesis of complex heterocyclic structures. While the direct involvement of this compound in the synthesis of trifluoromethyl(pyrimidinyl) azetidinecarboxamides was not explicitly found in the search results, the general synthetic strategies for related heterocyclic compounds often rely on functionalized pyridine precursors. The reactivity of the chloro group and the potential for further modification of the pyridine ring make it a plausible starting material for the elaboration of such complex structures.

Pantoprazole: this compound is a key intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor for treating ulcers and gastroesophageal reflux disease (GERD). The synthesis of Pantoprazole involves the condensation of a substituted benzimidazole (B57391) with a pyridine derivative. nih.govresearchgate.net A common synthetic route for the pyridine moiety, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, starts from 3-hydroxy-2-methyl-4-pyrone. This is converted in several steps to 3,4-dimethoxy-2-methylpyridine (B3069047) N-oxide. google.compatsnap.com This N-oxide is then rearranged and chlorinated to give the required 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which is then coupled with the benzimidazole portion to form pantoprazole. nih.govgoogle.comgoogleapis.com

Lafutidine: Lafutidine is another anti-ulcerative agent that works as a histamine (B1213489) H2 receptor antagonist. Its synthesis involves the coupling of a pyridine-containing fragment with a side chain. google.com The synthesis of the pyridine portion of Lafutidine can start from 2-chloro-4-methylpyridine. This is then elaborated through a series of reactions to introduce the necessary functional groups before being coupled with the furan-containing side chain to yield Lafutidine. google.com

| Drug | Therapeutic Class | Role of this compound derivative |

| Pantoprazole | Proton Pump Inhibitor | Precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. nih.govresearchgate.netgoogle.compatsnap.comgoogleapis.com |

| Lafutidine | H2 Receptor Antagonist | Starting material for the synthesis of the pyridine moiety. google.com |

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. A cost-effective synthesis of Nevirapine utilizes 2-chloro-3-amino-4-picoline (CAPIC) as a key starting material. vcu.edu While not this compound itself, CAPIC is a closely related 4-methylpyridine (B42270) derivative. The synthesis involves the condensation of CAPIC with another substituted pyridine precursor, methyl 2-cyclopropylamino nicotinate (B505614) (Me-CAM), under strongly basic conditions to form Nevirapine in high yield. vcu.edu This highlights the importance of substituted chloromethylpyridines in the construction of complex dipyridodiazepinone ring systems found in drugs like Nevirapine.

The p38 mitogen-activated protein (MAP) kinase is a crucial target for the development of anti-inflammatory drugs. nih.govuni-tuebingen.de Many potent and selective p38α MAP kinase inhibitors feature a substituted pyridine ring as a core structural element. nih.govnih.govmdpi.com The synthesis of these inhibitors often involves the use of functionalized pyridine building blocks. For example, the development of pyridinylimidazole and pyridinyltriazole based inhibitors showcases the importance of the pyridine scaffold in binding to the ATP pocket of the kinase. nih.govnih.gov While a direct synthetic route starting from this compound was not explicitly detailed in the provided results, its structural features make it a viable precursor for the elaboration of more complex substituted pyridines required for potent p38α inhibition. The chloro group can be displaced by various nucleophiles, and the methyl group can be functionalized to introduce different side chains, allowing for the synthesis of a diverse library of potential inhibitors. nih.govcsic.es

| Compound Class | Therapeutic Target | Role of Substituted Pyridines |

| Imidazolyl-ethynyl-pyridines | mGluR5 | Core structural component. nih.gov |

| Dipyridodiazepinones (Nevirapine) | HIV Reverse Transcriptase | Key building block (2-chloro-3-amino-4-picoline). vcu.edu |

| Pyridinylimidazoles/triazoles | p38α MAP Kinase | Essential for binding to the kinase ATP pocket. nih.govnih.gov |

Building Blocks for Agrochemicals (e.g., advanced pesticides, herbicides)

While direct application of this compound in final agrochemical products is not extensively documented, its structural motifs are crucial in the synthesis of key intermediates for this sector. The 2-chloropyridine (B119429) framework is a common feature in a variety of herbicidal and pesticidal agents. For instance, the isomeric compound 2-chloro-5-methylpyridine (B98176) is a known precursor in the synthesis of certain herbicides. epo.orggoogle.com The synthesis of such compounds often relies on the regioselective chlorination of the corresponding methylpyridine N-oxide, highlighting the importance of N-oxide chemistry in accessing these vital agrochemical scaffolds. google.com

The synthetic utility is demonstrated in patent literature where methylpyridine N-oxides are treated with chlorinating agents like phosphorus oxychloride to install the chloro group at a specific position, a reaction that is fundamental to creating the desired isomeric building block. google.com This process underscores the role of N-oxides as essential precursors for producing halogenated pyridines required for the agrochemical industry.

Synthesis of Advanced Materials and Specialty Chemicals

The primary role of this compound in this context is as a precursor to its deoxygenated form, 2-chloro-4-methylpyridine, which is a significant building block for high-value specialty chemicals, particularly in the pharmaceutical industry. The N-oxide is instrumental in the synthesis of the 2-chloro-substituted pyridine ring system.

Once formed, 2-chloro-4-methylpyridine serves as a key intermediate in the synthesis of potent and selective modulators of metabotropic glutamate receptor 5 (mGLUR5), which are investigated as potential antipsychotics. alkalimetals.com It is also a documented reagent in the preparation of TGR5 agonists, a class of molecules explored for their therapeutic potential. alkalimetals.com

A significant application is its use in palladium-catalyzed cross-coupling reactions. For example, it reacts with 3,5-bis(trifluoromethyl)phenylboronic acid in a Suzuki coupling to produce 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, a highly functionalized molecule designed for specific biological interactions. alkalimetals.comsigmaaldrich.com These examples showcase the compound's role in constructing complex molecular architectures that are the hallmark of specialty chemical and pharmaceutical research.

Derivatization Strategies for Targeted Functional Group Introduction

The reactivity of this compound can be selectively directed towards either the pyridine ring or the methyl substituent, enabling a wide range of synthetic modifications.

The N-oxide functionality is the key to activating the pyridine ring for regioselective transformations. It electronically influences the ring, facilitating nucleophilic substitution primarily at the C2 and C6 positions. The synthesis of the title compound itself from 4-methylpyridine 1-oxide is a prime example of this principle; activation with an agent like phosphorus oxychloride (POCl₃) or sulfonyl chlorides enables the regioselective introduction of the chlorine atom at the C2 position. google.comscripps.edu

Beyond its formation, the installed 2-chloro group is an excellent leaving group, allowing for subsequent functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. The aforementioned Suzuki coupling is a testament to this, where the chlorine is displaced by an aryl group. sigmaaldrich.com Further illustrating this regioselectivity, the N-oxide can direct other electrophilic substitutions. In the synthesis of a related compound, 2-chloro-4-iodo-5-methylpyridine, the N-oxide directs nitration to the 4-position of the pyridine ring, a crucial step in building a polysubstituted pattern. google.com

| Reaction Type | Reagents | Position(s) Functionalized | Product Type | Reference(s) |

| Deoxygenative Chlorination | POCl₃ or SO₂Cl₂ | C2 | 2-Chloropyridine | google.com |

| Suzuki Cross-Coupling | Arylboronic Acid, Pd Catalyst | C2 | 2-Arylpyridine | sigmaaldrich.com |

| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitropyridine N-oxide | google.com |

| Nucleophilic Substitution | Various Nucleophiles | C2 | 2-Substituted Pyridine | sigmaaldrich.com |

While the pyridine N-oxide core directs ring functionalization, the methyl group at the C4 position offers an additional site for synthetic elaboration. A notable transformation is the free-radical halogenation of the methyl group. After deoxygenation to 2-chloro-4-methylpyridine, the methyl group can be selectively chlorinated using reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN). google.comguidechem.com

This reaction yields 2-chloro-4-(chloromethyl)pyridine, a highly reactive intermediate. The chloromethyl group is readily substituted by nucleophiles, a strategy employed in the synthesis of the anti-ulcer drug Lafutidine, where it is reacted with piperidine. google.comguidechem.com This two-step sequence—functionalization of the ring followed by modification of the side chain—demonstrates the orthogonal reactivity that can be achieved, making the parent molecule a versatile starting material.

| Transformation | Reagents | Functional Group | Intermediate Product | Reference(s) |

| Radical Chlorination | SO₂Cl₂, AIBN | Methyl Group | 2-Chloro-4-(chloromethyl)pyridine | google.comguidechem.com |

| Nucleophilic Substitution | Piperidine | Chloromethyl Group | 2-Chloro-4-(piperidinylmethyl)pyridine | google.com |

Catalytic Roles and Applications in Organic Transformations

Pyridine N-oxides are recognized as a class of effective Lewis basic organocatalysts. researchgate.net The oxygen atom of the N-oxide is more nucleophilic than the nitrogen atom of the parent pyridine, allowing it to activate various Lewis acidic species. acs.org This catalytic activity is crucial in several organic transformations.

While this compound is an achiral molecule and thus not suitable for enantioselective catalysis on its own, its functional group is the basis for this catalytic mode. Chiral pyridine N-oxides are used extensively to catalyze stereoselective reactions, such as the allylation of aldehydes with allyl(trichloro)silane, where the N-oxide activates the silane (B1218182) for the reaction. acs.orgresearchgate.net The presence of the N-oxide moiety is deemed essential for catalytic activity and high stereochemical induction in these systems. acs.org

The catalytic principle extends to non-chiral applications. Simple N-oxides, such as 4-methylpyridine N-oxide, have been shown to act as efficient catalysts in reactions like the regioselective chloro-sulfonylation of epoxides. acs.org Given its structural similarity, this compound possesses the potential to act as a competent Lewis basic catalyst in various non-asymmetric transformations, highlighting a further dimension of its chemical utility beyond its role as a structural building block.

Use as activators or ligands in metal-catalyzed processes

Pyridine N-oxides are a versatile class of compounds in organic synthesis, often employed as oxidizing agents, and have gained attention as ligands in metal-catalyzed reactions. acs.orgmdpi.comresearchgate.net The N-oxide functional group can significantly alter the electronic properties of the pyridine ring, enhancing its ability to coordinate with metal centers and influence the outcome of catalytic transformations. mdpi.com The presence of both a chloro and a methyl substituent on the pyridine N-oxide ring, as in this compound, offers a unique combination of steric and electronic properties that can be advantageous in catalysis.

While direct and extensive research specifically detailing the use of this compound as a ligand or activator is not widespread, the broader family of pyridine N-oxides has been successfully utilized in various metal-catalyzed cross-coupling reactions. For instance, pyridine N-oxides have been employed as ligands in palladium-catalyzed C-H activation and cross-coupling reactions, demonstrating their capacity to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.org These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The oxygen atom of the N-oxide group can act as a Lewis base, coordinating to the metal center and modulating its reactivity. acs.org This interaction can play a crucial role in the catalytic cycle, affecting steps such as oxidative addition and reductive elimination.

Furthermore, chiral pyridine N-oxides have been designed and synthesized for use as nucleophilic organocatalysts in asymmetric synthesis, highlighting the tunability of this class of compounds. acs.org The structural diversity offered by substituted pyridine N-oxides like this compound suggests their potential for development as specialized ligands for a range of metal-catalyzed processes. The electronic influence of the chloro and methyl groups can impact the electron-donating ability of the N-oxide oxygen, thereby fine-tuning the catalytic activity of the metal complex.

Analytical Applications in Chemical Research

The precise determination of molecular properties is a cornerstone of chemical research. This compound and its related compounds serve as important reagents in specialized analytical techniques.

Reagent in gas-phase basicity determination using techniques like MALDI

The gas-phase basicity of a molecule is a fundamental measure of its intrinsic proton affinity, free from solvent effects. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are powerful tools for determining these values. nih.gov In such experiments, a compound of interest is co-crystallized with a matrix substance, and a laser is used to desorb and ionize the analyte molecules. youtube.com

The related compound, 2-chloro-4-methylpyridine, has been utilized as a reference base in studies aimed at determining the gas-phase basicity of other small organic molecules. sigmaaldrich.com The established gas-phase basicity of 2-chloro-4-methylpyridine provides a benchmark against which the basicity of other compounds can be compared.

While direct studies on this compound for this specific application are not prominently documented, the comparative analysis of the gas-phase basicities of substituted pyridines and their corresponding N-oxides is an active area of research. acs.orgacs.org The introduction of the N-oxide functionality significantly alters the electronic distribution within the aromatic ring, which in turn affects its basicity. Understanding these effects is crucial for predicting the behavior of such compounds in various chemical and biological systems. The study of this compound in this context would provide valuable data on the influence of both the N-oxide group and the ring substituents on proton affinity.

Vi. Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges in 2-Chloro-4-methylpyridine (B103993) 1-oxide Research

2-Chloro-4-methylpyridine 1-oxide has established its significance primarily as a versatile intermediate in organic synthesis. Its reactivity allows for the preparation of a variety of substituted pyridine (B92270) derivatives that are valuable in medicinal chemistry and materials research. A key academic contribution is its role as a precursor in the synthesis of complex molecules. For instance, it is a reactant in the palladium-catalyzed cross-coupling reaction with 3,5-bis(trifluoromethyl)phenylboronic acid to produce 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. sigmaaldrich.com Furthermore, it serves as an intermediate for creating protein kinase ERK2 inhibitors, highlighting its importance in drug discovery programs. google.com

Table 1: Selected Synthetic Contributions of this compound

| Product/Application | Reactants | Key Findings |

| 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine | 2-Chloro-4-methylpyridine, 3,5-bis(trifluoromethyl)phenylboronic acid | Utilized in a palladium-catalyzed cross-coupling reaction. sigmaaldrich.com |

| 2-chloro-4-iodo-5-methylpyridine | Derived from 2-chloro-5-methylpyridine (B98176) via oxidation to the N-oxide, followed by nitration and other steps. | Serves as an important intermediate for protein kinase ERK2 inhibitors. google.com |

| 4-amino-5-methyl-2(1H)-pyridone | Derived from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. | An intermediate for the synthesis of the MR antagonist Finerenone. google.com |

Emerging Research Areas and Potential Innovations in N-Oxide Chemistry

The broader field of pyridine N-oxide chemistry is experiencing a renaissance, driven by new synthetic methodologies. A significant emerging area is the use of pyridine N-oxides in photocatalysis. nih.gov By leveraging single-electron transfer (SET) processes, reactive pyridine N-oxy radicals can be generated, which opens up novel reaction pathways. nih.govchemrxiv.org This has led to the development of N-oxide-based hydrogen atom transfer (HAT) catalysts for C(sp³)–H functionalizations, a major goal in modern organic synthesis. nih.govchemrxiv.org

Innovations are also occurring in the functionalization of the pyridine ring itself. Photo-catalyzed reactions of pyridine N-oxides with alkenes and alkynes have been developed to achieve ortho-alkylation, providing a direct method for installing alkyl groups at the C-2 position. researchgate.net These reactions proceed through novel intermediates, such as cationic vinyl radicals, demonstrating the unique reactivity of the N-oxide moiety. researchgate.net Future research will likely focus on expanding the scope of these photoredox methods to include a wider range of substrates and transformations, potentially leading to more efficient and selective syntheses of complex pyridine derivatives.

Interdisciplinary Research Opportunities: Bridging Organic Synthesis with Materials Science, Catalysis, and Computational Design

The unique electronic properties of pyridine N-oxides like this compound create significant opportunities for interdisciplinary research.

Materials Science: The N-O bond in pyridine N-oxides makes them excellent ligands for coordinating with metal ions. chemrxiv.orgarkat-usa.org This opens avenues for the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. The specific substituents on the pyridine ring can be tuned to control the structure, porosity, and electronic properties of these materials, making them potentially useful for applications in gas storage, separation, and sensing. The ability to form stable complexes also extends to main group elements, as seen with the synthesis of pyridine N-oxide-cyanoborane complexes. acs.org

Catalysis: Pyridine N-oxides are increasingly being recognized as powerful organocatalysts. Chiral pyridine N-oxides have been designed and successfully applied as nucleophilic catalysts in asymmetric synthesis, such as in the acylative dynamic kinetic resolution of azoles. acs.org Research has shown that the oxygen atom of the N-oxide is a more potent nucleophile than the nitrogen of the parent pyridine, allowing for unique catalytic cycles. acs.org Furthermore, the development of pyridine N-oxide-based HAT catalysts, activated by light, represents a significant bridge between organic synthesis and photochemistry, offering greener and more selective catalytic systems. chemrxiv.org There is also potential in developing heterogeneous catalysts, where modifying supports like vanadium-titanium (B8517020) oxides can improve the selective oxidation of methylpyridines. mdpi.com

Computational Design: Computational chemistry, particularly density functional theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of pyridine N-oxides. acs.orgnih.gov DFT studies can elucidate reaction mechanisms, as demonstrated in the acylative dynamic kinetic resolution catalyzed by chiral ArPNOs, where calculations helped identify the rate-determining step. acs.org Molecular modeling can also predict the geometric and electronic properties of new pyridine derivatives, guiding the synthesis of compounds with desired characteristics for applications in medicinal chemistry or materials science. nih.gov This synergy between computational design and experimental work accelerates the discovery of new catalysts and functional materials.

Table 2: Interdisciplinary Applications of Pyridine N-Oxides

| Field | Application Area | Key Research Finding |

| Materials Science | Metal Complex Ligands | The N-O moiety acts as an effective electron-pair donor, making pyridine N-oxides useful as ligands in metal complexes. chemrxiv.orgarkat-usa.org |

| Catalysis | Nucleophilic Organocatalysis | Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed as efficient nucleophilic organocatalysts. acs.org |

| Catalysis | Photocatalysis | Pyridine N-oxides can serve as photoinduced hydrogen atom transfer (HAT) catalysts for site-selective C-H functionalization. chemrxiv.org |

| Computational Design | Mechanistic Studies | DFT calculations are used to investigate reaction intermediates and transition states, such as the formation of an acyloxypyridinium cation. acs.org |

| Computational Design | Property Prediction | Molecular modeling helps to establish the geometry and predict the antimicrobial activity of new pyridine derivatives. nih.gov |

常见问题

Basic Questions

Q. What synthetic methods are commonly used to prepare 2-chloro-4-methylpyridine 1-oxide, and how do reaction conditions affect yield?

- Answer : The primary method involves chlorination of 3-methylpyridine 1-oxide with phosphorus oxychloride (POCl₃) in the presence of an organic nitrogen-containing solvent (e.g., pyridine derivatives). The reaction occurs at temperatures between -50°C and +50°C, with typical yields around 25%. Key variables include:

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) may increase reaction rates but risk side reactions.

-

Stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) improves chlorination efficiency.

-

Temperature control : Elevated temperatures (>40°C) accelerate kinetics but may degrade intermediates .

Table 1 : Synthesis Optimization Parameters

Parameter Optimal Range Impact on Yield POCl₃ Ratio 1.5–2.0 eq. +15–20% Solvent Dichloromethane Improved purity Temperature 0–25°C Minimizes byproducts

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- ¹H NMR : Distinct signals at δ 2.45 (singlet, CH₃) and δ 8.2–8.5 (pyridine protons) confirm substitution patterns.

- IR Spectroscopy : A strong N→O stretch at 1240–1280 cm⁻¹ validates the N-oxide group.

- Mass Spectrometry : Molecular ion peak at m/z 143.5 ([M+H]⁺) with chlorine isotope patterns (3:1 for ³⁵Cl/³⁷Cl) .

Q. How does the N-oxide group influence the compound’s reactivity compared to non-oxidized analogs?

- Answer : The N-oxide moiety:

- Enhances solubility in polar solvents (e.g., water, DMSO) due to increased dipole moment.

- Activates the 2-chloro position for nucleophilic substitution (e.g., SNAr) by withdrawing electron density.

- Stabilizes radical intermediates in reduction reactions, as shown by EPR studies .

Advanced Questions

Q. What strategies resolve contradictions in reported yields for chlorination of 3-methylpyridine 1-oxide derivatives?

- Answer : Discrepancies arise from:

- Solvent effects : Dichloromethane reduces competing N-oxidation vs. DMF.

- Moisture sensitivity : Anhydrous conditions prevent hydrolysis of POCl₃.

- Workup protocols : Quenching with NaHCO₃ at 0°C minimizes acid-catalyzed decomposition. Kinetic studies show a 40% reduction in byproducts using phase-transfer catalysts (e.g., TBAB) .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions of this compound?

- Answer :

-

The N-oxide group directs electrophiles to the 3- and 5-positions via resonance withdrawal.

-

DFT calculations (B3LYP/6-31G*) show the 3-position transition state is 2.3 kcal/mol lower in energy than the 6-position.

-

Experimental nitration data align with this, yielding 3-nitro derivatives as major products .

Table 2 : Substituent Effects on Reactivity

Position Substituent Electronic Effect Reactivity (Relative) 2 Cl Withdrawing High (SNAr) 4 CH₃ Donating Low N-Oxide O⁻ Withdrawing Directs electrophiles

Q. How can researchers mitigate decomposition pathways during synthesis under acidic conditions?

- Answer :

- Low-temperature workup : Quench at -20°C to prevent ring-opening.

- pH control : Maintain pH 5–6 during isolation to preserve N-oxide integrity.

- Catalytic additives : TBAB (tetrabutylammonium bromide) accelerates chloride displacement, reducing reaction time by 40% .

Q. What are the thermodynamic and kinetic considerations for optimizing POCl₃-mediated chlorination?

- Answer :

- Thermodynamics : ΔG‡ for chlorination is -12.5 kcal/mol (favorable), but competing N-oxidation raises ΔG‡ to +8.3 kcal/mol.

- Kinetics : Rate-limiting step is POCl₃ activation by the organic base. Pseudo-first-order kinetics apply at [POCl₃] > 1.5 eq. .

Methodological Notes

- Contradiction Analysis : When replicating synthesis protocols, compare solvent dielectric constants (ε) and reagent purity. For example, DMF (ε = 36.7) may accelerate side reactions vs. dichloromethane (ε = 8.9) .

- Data Validation : Cross-reference NMR shifts with computed values (e.g., DFT/GIAO) to confirm assignments in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。